![molecular formula C21H25N3O4 B14801349 N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, it is explored for its therapeutic potential, particularly in the development of new drugs and treatments .
Mecanismo De Acción
The mechanism of action of N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide can be compared with other similar compounds, such as N-(4-aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide and N-(4-amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide lies in its specific arrangement of atoms and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C21H25N3O4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[4-[[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)18-10-5-14(3)11-19(18)28-12-20(26)23-24-21(27)16-6-8-17(9-7-16)22-15(4)25/h5-11,13H,12H2,1-4H3,(H,22,25)(H,23,26)(H,24,27) |
Clave InChI |
BREQLLUWQYAHEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
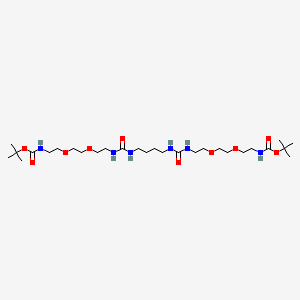
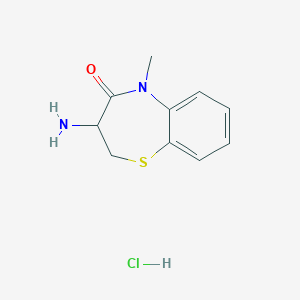
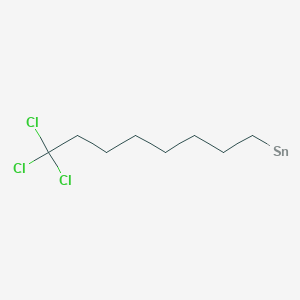
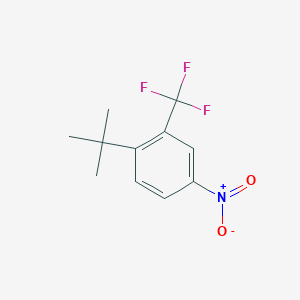
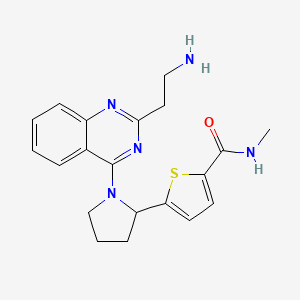
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
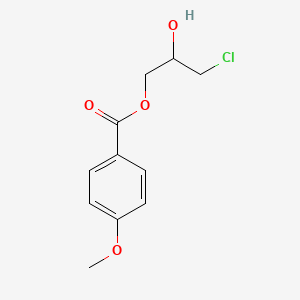
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
